molecular formula C11H15Cl2O3P B3191792 Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester CAS No. 57787-10-7

Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester

Cat. No.: B3191792
CAS No.: 57787-10-7
M. Wt: 297.11 g/mol
InChI Key: MWNCBFROEFSYSB-UHFFFAOYSA-N
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Description

Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester is a useful research compound. Its molecular formula is C11H15Cl2O3P and its molecular weight is 297.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

57787-10-7

Molecular Formula

C11H15Cl2O3P

Molecular Weight

297.11 g/mol

IUPAC Name

1-chloro-4-[chloro(diethoxyphosphoryl)methyl]benzene

InChI

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI Key

MWNCBFROEFSYSB-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Cl)Cl)OCC

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Cl)Cl)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9.2 g (0.0768 mol) of thionyl chloride were added to a mixture of 20.2 g (0.0725 mol) of 4-chloro-α-hydroxybenzylphosphonic acid diethyl ester, 65 g of methylene chloride and 5.8 g (0.0725 mol) of pyridine at 20°-40° C. in the course of about 1 hour, while cooling slightly with water. The reaction mixture was then heated under reflux for 3 hours and subsequently stirred for 12 hours, without further action of heat. The mixture was poured onto about 100 g of ice-water and the organic phase was separated off and dried. After distilling off the solvent, the residue was concentrated under 6 mm Hg and at 45° C. 21 g (97.7% of theory) of 4-chloro-α-chloro-benzylphosphonic acid diethyl ester were obtained as a yellow viscous oil with a purity of 98.6% (gas chromatogram) and a refractive index of nD24 : 1.5250.
Quantity
9.2 g
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reactant
Reaction Step One
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20.2 g
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reactant
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65 g
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reactant
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5.8 g
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reactant
Reaction Step One
[Compound]
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ice water
Quantity
100 g
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reactant
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Synthesis routes and methods II

Procedure details

A stirred solution of 38.0 grams (0.136 mole) of diethyl (4-chlorophenyl)hydroxymethylphosphonate in 250 ml of methylene chloride was cooled to 0° C., and a solution of 18.8 grams (0.158 mole) of thionyl chloride in 12 ml of methylene chloride was added via syringe. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it was stirred for 60 hours. After this time the reaction mixture was washed with two portions of aqueous 1N hydrochloric acid. The organic layer was filtered through silica gel. The silica gel was eluted with 1:1-hexane/ethyl acetate. The combined filtrates were concentrated under reduced pressure, yielding 40.5 grams of diethyl (4-chlorophenyl)chloromethylphosphonate. The nmr spectrum was consistent with the proposed structure.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
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Quantity
18.8 g
Type
reactant
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Quantity
12 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere a stirred solution of 6.7 grams (0.067 mole) of di(1-methylethyl)amine in 50 mL of tetrahydrofuran was cooled to -78° C., and 29 mL (0.0725 mole) of n-butyllithium (2.5M in hexanes) was added. Upon completion of addition the reaction mixture was stirred at -78° C. for 15 minutes. The reaction mixture was warmed to 0° C. where it stirred for 30 minutes, and then 15.1 grams (0.0575 mole) of diethyl (4-chlorophenyl)methylphosphonate was added. The reaction mixture was cooled to -78° C. In a second reaction vessel under a nitrogen atmosphere, a rapidly stirred solution of 11.4 grams (0.068 mole) of trifluoromethanesulfonyl chloride in 60 mL of tetrahydrofuran was cooled to -78° C., and the cold phosphonate solution prepared above was added. Upon completion of addition the reaction mixture was allowed to warm to ambient temperature where it stirred for 16 hours. The reaction mixture was stirred with aqueous ammonium chloride solution to quench any further reaction. The organic layer was taken up in diethyl ether and was washed first with an aqueous ammonium chloride solution and then with an aqueous sodium chloride solution. The organic layer was dried with magnesium sulfate and filtered through diatomaceous earth. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel. Elution was accomplished using 10% ethyl acetate in hexane. The appropriate fractions were combined and concentrated under reduced pressure to yield 8.9 grams of diethyl (4-chlorophenyl)chloromethylphosphonate.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Four
Quantity
60 mL
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solvent
Reaction Step Four
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reactant
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